molecular formula C18H22N2O4 B2722344 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 120506-48-1

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No.: B2722344
CAS No.: 120506-48-1
M. Wt: 330.384
InChI Key: JKZJSNHADYUUSW-UHFFFAOYSA-N
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Description

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a pyrroloindole core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is unique due to its specific tert-butyl and ethyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with biological targets compared to other indole derivatives .

Properties

IUPAC Name

6-O-tert-butyl 2-O-ethyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-23-16(21)14-10-12-11-8-9-20(17(22)24-18(2,3)4)15(11)7-6-13(12)19-14/h6-7,10,19H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJSNHADYUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=C2CCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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